tert-Butyl 5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylate
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Overview
Description
tert-Butyl 5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl ester group and a piperidine ring substituted with an ethylpiperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylate typically involves the reaction of tert-butyl piperidine-3-carboxylate with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the ethylpiperazinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a tool compound to study specific biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for the treatment of certain diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness: tert-Butyl 5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and piperazine rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H31N3O2 |
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Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-5-18-6-8-19(9-7-18)14-10-13(11-17-12-14)15(20)21-16(2,3)4/h13-14,17H,5-12H2,1-4H3 |
InChI Key |
BIPWCZPGEJBKIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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